molecular formula C20H22F2N4O3S B2371690 Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-07-7

Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2371690
CAS No.: 869343-07-7
M. Wt: 436.48
InChI Key: AJTXCZJSARBQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound combining a thiazolo-triazole core, a 3,4-difluorophenyl group, and a piperidine-4-carboxylate ester. This structure integrates key pharmacophores:

  • Thiazolo-triazole: Known for diverse biological activities, including antimicrobial and antifungal properties, due to its ability to interact with enzyme active sites .
  • 3,4-Difluorophenyl: Fluorine substituents enhance metabolic stability and bioavailability by modulating lipophilicity and electronic effects.

Properties

IUPAC Name

ethyl 1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-3-29-19(28)12-6-8-25(9-7-12)16(13-4-5-14(21)15(22)10-13)17-18(27)26-20(30-17)23-11(2)24-26/h4-5,10,12,16,27H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTXCZJSARBQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound consists of several key structural components:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring that serves as a core structure.
  • Thiazolo[3,2-b][1,2,4]triazole Moiety : This heterocyclic structure is often associated with various pharmacological activities.
  • Fluorophenyl Group : The presence of fluorine atoms may enhance the compound's lipophilicity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C19_{19}H22_{22}F2_{2}N5_{5}O2_{2}S
  • Molecular Weight : Approximately 403.5 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of fluorine substituents in the phenyl group enhances the compound's ability to interact with microbial membranes, potentially leading to increased efficacy against a range of pathogens .

Anticancer Activity

The thiazolo-triazole moiety has been linked to anticancer properties in various studies. For instance, derivatives of triazoles have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis . The specific interactions of this compound with cancer cell receptors warrant further investigation.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, the inhibition of carbonic anhydrase and cholinesterase has been documented in related triazole derivatives .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes or Receptors : The unique structure allows it to bind selectively to target enzymes or receptors.
  • Modulation of Biological Pathways : By interacting with these targets, the compound can modulate various biological pathways, leading to therapeutic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study on thiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies on triazole derivatives indicated strong cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition Analysis : Research highlighted the potential of triazole compounds in inhibiting enzymes critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key considerations include:

  • Substituents on the Phenyl Ring : The introduction of different halogens or functional groups can significantly alter the compound's potency.
  • Variations in the Thiazolo-Triazole Moiety : Modifications in this region can enhance or diminish interactions with biological targets.

Comparative Data Table

CompoundStructural FeaturesBiological Activity
Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-thiazolo[3,2-b][1,2,4]triazol)Contains fluorine substituentsAntimicrobial
Methyl 1-(4-chlorophenyl)(6-hydroxy-thiazolo[3,2-b][1,2,4]triazolSimilar heterocyclic structureAnticancer
6-Hydroxy-thiazolo[3',2':2,3][1,2,4]triazolesVariations in substituentsEnzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related compounds highlights key differences in substituents, biological activity, and synthetic approaches:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Reported Activity Synthesis Yield Reference
Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate Thiazolo[3,2-b][1,2,4]triazole 3,4-Difluorophenyl, piperidine carboxylate Not reported (inferred antifungal) Not reported -
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, piperazine carboxylate Not reported Not reported
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole Isobutylphenyl, ethyl Antimicrobial, antibacterial 49%
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Pyrazole-triazole-thiadiazole 4-Methoxyphenyl, variable R groups Antifungal (docking-proven) Optimized

Key Findings:

Substituent Impact: The 3,4-difluorophenyl group in the target compound may confer higher metabolic stability compared to the 3-fluorophenyl analog in due to dual fluorine substitution. Piperidine vs.

The target compound’s thiazolo-triazole core may mimic these mechanisms.

Synthetic Efficiency :

  • The target compound’s synthesis likely involves POCl3-mediated cyclization, similar to methods in , but yields and purity data are unavailable.

Preparation Methods

One-Pot Cyclocondensation of Mercaptotriazoles

The thiazolo-triazole core is synthesized via cyclocondensation of 5-mercapto-1,2,4-triazoles with α-halo carbonyl compounds. For example, 3-aryl-5-mercapto-1,2,4-triazoles react with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride under reflux to yield thiazolo[3,2-b]triazol-5(6H)-ones. Hydrolysis of the 5(6H)-one to the 5-ol derivative introduces the 6-hydroxy group.

Representative Procedure :
A mixture of 3-(4-isobutylphenyl)-5-mercapto-1,2,4-triazole (10 mmol), chloroacetic acid (15 mmol), and 3,4-difluorobenzaldehyde (10 mmol) in glacial acetic acid (20 mL) and acetic anhydride (15 mL) is refluxed for 6–8 hours. The product precipitates upon ice quenching and is recrystallized from ethanol/DMF. Yield: 72–85%.

Visible-Light-Mediated Regioselective Synthesis

Recent advances employ photochemical methods to enhance regioselectivity. α-Bromo-1,3-diketones react with 5-phenyl-4H-1,2,4-triazole-3-thiol under visible light, yielding single regioisomers of thiazolo-triazoles. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Synthesis of 3,4-Difluorophenyl-Substituted Methyl Group

Asymmetric Cyclopropanation of 3,4-Difluorostyrene

Patent literature describes asymmetric cyclopropanation of 3,4-difluorostyrene using chiral ruthenium catalysts (e.g., dichloro(p-cymene)ruthenium(II) dimer with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine). Ethyl diazoacetate adds to the styrene, forming enantiomerically enriched ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (72% ee).

Grignard Addition to 3,4-Difluorobenzaldehyde

Alternative routes involve Grignard reagents (e.g., methylmagnesium bromide) adding to 3,4-difluorobenzaldehyde, followed by oxidation to the corresponding benzyl alcohol and subsequent functionalization.

Preparation of Ethyl Piperidine-4-Carboxylate

Esterification of Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) is esterified with ethanol using thionyl chloride as an activating agent:

  • Conditions : 0°C initial cooling, reflux for 48 hours.
  • Yield : 94%.
  • Procedure : Isonipecotic acid (10 mmol) in absolute ethanol reacts with SOCl₂ (40 mmol), followed by NaOH wash and vacuum concentration.

Convergent Coupling Strategies

Mannich Reaction for C–C Bond Formation

The central methylene bridge is constructed via a Mannich reaction between:

  • Electrophile : 6-Hydroxy-2-methylthiazolo[3,2-b]triazole-5-carbaldehyde
  • Nucleophile : Ethyl piperidine-4-carboxylate
  • Amine Catalyst : Piperidine or morpholine

Optimized Conditions :

  • Solvent: Dry THF or DMF
  • Temperature: 60–80°C
  • Yield: 65–78% (based on analogous Mannich reactions in thiazolo-triazole systems).

Suzuki-Miyaura Cross-Coupling for Aryl Integration

For late-stage introduction of the 3,4-difluorophenyl group, Suzuki coupling employs:

  • Boron Reagent : (3,4-Difluorophenyl)boronic acid
  • Catalyst : Pd(PPh₃)₄
  • Base : K₂CO₃

Challenges : Steric hindrance from the thiazolo-triazole core necessitates high catalyst loading (5–10 mol%).

Critical Analysis of Methodologies

Yield and Selectivity Comparison

Step Method Yield (%) Selectivity Issues
Thiazolo-triazole One-pot cyclocondensation 72–85 Competing oxazole formation
Piperidine ester SOCl₂-mediated esterification 94 None reported
Mannich coupling Piperidine-catalyzed 65–78 Diastereomer formation

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions starting with the formation of the thiazolo-triazole core, followed by coupling with substituted phenyl and piperidine moieties. Key steps include:

  • Cyclocondensation : Use hydrazine derivatives to form the triazole ring under reflux conditions in ethanol or DMF .
  • Mannich-type reaction : Coupling the thiazolo-triazole intermediate with 3,4-difluorophenyl and piperidine groups using a base catalyst (e.g., K₂CO₃) in anhydrous THF at 60–80°C .
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution .
    Critical factors : Solvent polarity (e.g., DMF improves solubility of intermediates), temperature control (prevents side reactions), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-triazole core and substituent positions. For example, the 6-hydroxy group shows a singlet near δ 10.5 ppm in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₄H₂₄F₂N₅O₃S) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-carboxylate moiety; SHELX software is recommended for refinement .
  • HPLC-PDA : Assesses purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. IC₅₀ values <10 µM indicate promising activity .
  • Data interpretation : Compare results to structurally similar compounds (e.g., furan- or piperazine-containing analogs) to identify activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Substituent variation : Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Piperidine modifications : Test N-methylation or carboxylate bioisosteres (e.g., amides) to improve metabolic stability .
  • Thiazolo-triazole core : Introduce halogens (e.g., Cl) at the 2-methyl position to enhance hydrophobic interactions with enzyme pockets .
    Methodology : Synthesize 10–15 derivatives, screen against target assays, and correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardize assays : Use identical cell lines/passage numbers, solvent controls (e.g., DMSO <0.1%), and incubation times .
  • Validate target engagement : Perform kinase profiling or thermal shift assays to confirm direct binding to hypothesized targets (e.g., NLRP3 inflammasome) .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., triazolo-thiazoles with piperidine groups) to identify confounding factors (e.g., assay sensitivity) .

Q. What computational approaches predict the compound’s mechanism of action and off-target effects?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the 6-hydroxy group and hydrophobic contacts with the difluorophenyl ring .
  • ADMET prediction : Employ SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hepatotoxicity alerts) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability to suspected targets .

Q. How can researchers improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Mask the 6-hydroxy group as an acetate ester to enhance oral bioavailability .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/mouse) and identify major CYP450 isoforms involved in clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.